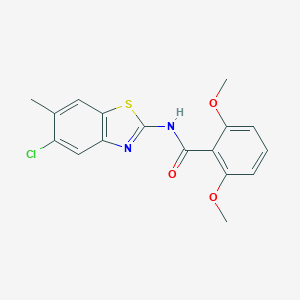
2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has been synthesized in recent years. This compound has gained attention due to its potential as a research tool in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide have not been extensively studied. However, it has been reported to have some anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a research tool for the development of new drugs. However, one limitation is that the compound is not well characterized and its mechanism of action is not well understood.
Orientations Futures
There are many future directions for the study of 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One direction is to further study its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is to study the compound's toxicity and potential side effects. Additionally, the synthesis method could be optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been reported in the literature. The synthesis involves the reaction of 2-chloro-5-iodobenzoic acid with propylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the reaction of the tetrazole with propylamine to form the desired compound.
Applications De Recherche Scientifique
2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been used as a research tool in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. The compound has also been used as a tool to study the mechanism of action of other drugs.
Propriétés
Formule moléculaire |
C11H11ClIN5O |
|---|---|
Poids moléculaire |
391.59 g/mol |
Nom IUPAC |
2-chloro-5-iodo-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H11ClIN5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-6-7(13)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,14,16,19) |
Clé InChI |
NZJCUEZNPWLRMX-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
SMILES canonique |
CCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)



![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)


![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)

![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)